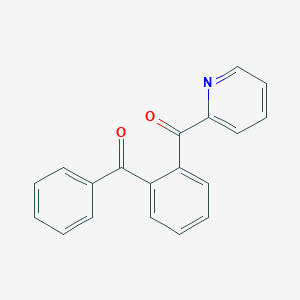
(2-Benzoylphenyl)(pyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Benzoylphenyl)(pyridin-2-yl)methanone involves the oxidation of pyridin-2-yl-methanes. This process can be efficiently catalyzed by copper under mild conditions, using water as the oxygen source . The reaction typically proceeds as follows:
Starting Materials: Pyridin-2-yl-methanes and copper catalyst.
Reaction Conditions: Mild temperature, water as the solvent.
Outcome: Formation of pyridin-2-yl-methanones in moderate to good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using transition metal catalysts. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
化学反应分析
Types of Reactions
(2-Benzoylphenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis.
Reduction: Reduction of the ketone group to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions on the benzoyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Copper catalyst, water, mild temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Lewis acids.
Major Products
Oxidation: Pyridin-2-yl-methanones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of this compound.
科学研究应用
(2-Benzoylphenyl)(pyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2-Benzoylphenyl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl and pyridine moieties allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biological pathways, depending on the specific context .
相似化合物的比较
Similar Compounds
2-Benzoylpyridine: Shares a similar structure but lacks the phenyl group attached to the methanone.
Phenyl 2-pyridyl ketone: Another related compound with similar functional groups.
Uniqueness
(2-Benzoylphenyl)(pyridin-2-yl)methanone is unique due to its dual aromatic rings, which confer distinct chemical reactivity and biological activity. This duality makes it a versatile compound in various research and industrial applications .
属性
CAS 编号 |
109845-54-7 |
|---|---|
分子式 |
C19H13NO2 |
分子量 |
287.3 g/mol |
IUPAC 名称 |
phenyl-[2-(pyridine-2-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C19H13NO2/c21-18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)19(22)17-12-6-7-13-20-17/h1-13H |
InChI 键 |
CIBPEMDSBMGTNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


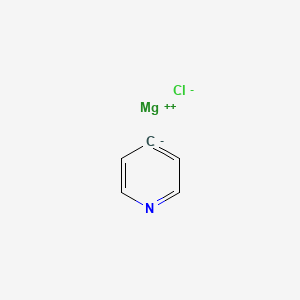
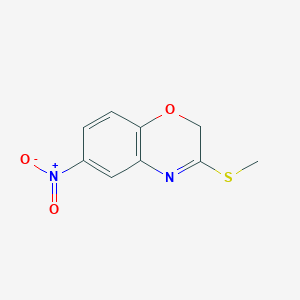
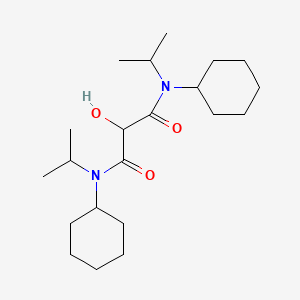
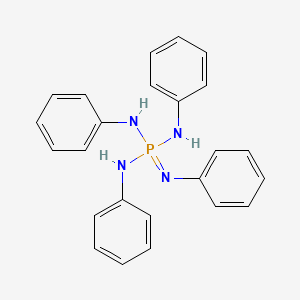
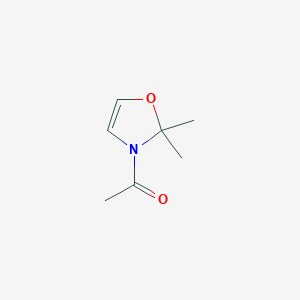
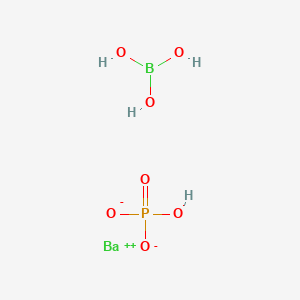
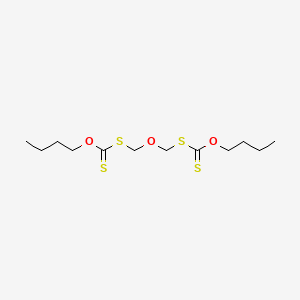
![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
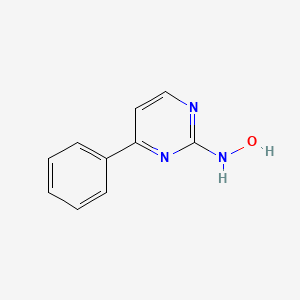
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)
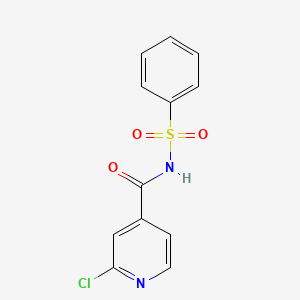
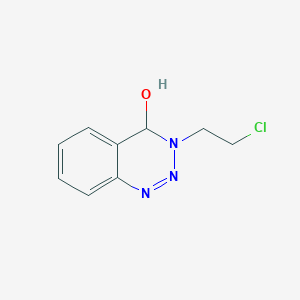
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
